molecular formula C6H9ClO3 B13633442 2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one

2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one

Cat. No.: B13633442
M. Wt: 164.59 g/mol
InChI Key: DJDLOPZLXURYHF-UHFFFAOYSA-N
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Description

2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one is a chemical compound with the molecular formula C6H9ClO3 and a molecular weight of 164.59 g/mol . It is characterized by the presence of a chloro group attached to an ethanone moiety, which is further connected to a 1,4-dioxane ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one typically involves the reaction of 1,4-dioxane with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The ethanone moiety can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanone derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one involves its interaction with nucleophilic sites in biological molecules. The chloro group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as amino acids in proteins. This interaction can lead to the inhibition of enzyme activity or modification of protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(1,4-dioxan-2-yl)ethan-1-one is unique due to its dioxane ring, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

Molecular Formula

C6H9ClO3

Molecular Weight

164.59 g/mol

IUPAC Name

2-chloro-1-(1,4-dioxan-2-yl)ethanone

InChI

InChI=1S/C6H9ClO3/c7-3-5(8)6-4-9-1-2-10-6/h6H,1-4H2

InChI Key

DJDLOPZLXURYHF-UHFFFAOYSA-N

Canonical SMILES

C1COC(CO1)C(=O)CCl

Origin of Product

United States

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